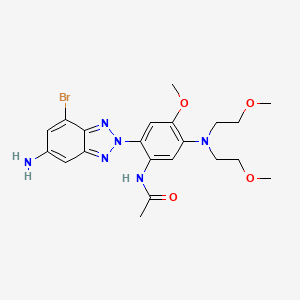

Acetamide, N-(2-(6-amino-4-bromo-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-

Description

Acetamide, N-(2-(6-amino-4-bromo-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- (CAS: 194590-84-6) is a structurally complex acetamide derivative featuring a benzotriazole core and a substituted phenyl group. The benzotriazole moiety is substituted with 6-amino and 4-bromo groups, while the phenyl ring contains a bis(2-methoxyethyl)amino group at position 5 and a methoxy group at position 4. The acetamide functional group is attached to the phenyl nitrogen, forming a tertiary amide linkage.

This compound’s molecular weight is estimated to be ~541.83 g/mol (based on analogous structures in ).

Properties

CAS No. |

204499-49-0 |

|---|---|

Molecular Formula |

C21H27BrN6O4 |

Molecular Weight |

507.4 g/mol |

IUPAC Name |

N-[2-(6-amino-4-bromobenzotriazol-2-yl)-5-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C21H27BrN6O4/c1-13(29)24-16-11-19(27(5-7-30-2)6-8-31-3)20(32-4)12-18(16)28-25-17-10-14(23)9-15(22)21(17)26-28/h9-12H,5-8,23H2,1-4H3,(H,24,29) |

InChI Key |

MGKDDXQAMZRDTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N2N=C3C=C(C=C(C3=N2)Br)N)OC)N(CCOC)CCOC |

Origin of Product |

United States |

Biological Activity

Acetamide, N-(2-(6-amino-4-bromo-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is a complex organic compound with the molecular formula C21H27BrN6O4 and a molecular weight of approximately 507.4 g/mol. Its structure features a benzotriazole moiety and various functional groups that suggest significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's unique structure includes:

- Bromine atom : Implicating potential reactivity.

- Amino groups : Indicating possible interactions with biological targets.

- Methoxy and bis(2-methoxyethyl) functional groups : Enhancing solubility and bioavailability.

This combination of features positions the compound as a candidate for further pharmacological exploration.

Antimicrobial Activity

Preliminary studies suggest that Acetamide exhibits notable antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains. The presence of the benzotriazole ring is particularly relevant, as benzotriazoles are known to possess antimicrobial activities.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research into related compounds has demonstrated that modifications in the benzotriazole framework can lead to significant reductions in inflammation markers. For example, studies on sulphonamide derivatives indicate that similar structures can inhibit carrageenan-induced paw edema effectively.

Cytotoxicity and Anticancer Potential

The structural components of Acetamide suggest potential anticancer activity. Compounds with similar functionalities have been investigated for their cytotoxic effects on cancer cell lines. The interaction of the compound with specific cellular targets could lead to apoptosis in malignant cells.

Comparative Analysis with Related Compounds

To better understand the biological activity of Acetamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Acetamide, N-(3-amino-4-bromo phenyl) | Amino group, bromo substituent | Antimicrobial |

| Benzamide, N,N-diethyl | Ethyl chains | Anticancer |

| Acetamide, N,N-dimethyl | Dimethyl amine | Analgesic |

This table illustrates that while many compounds share common features, the specific arrangement and types of functional groups in Acetamide may enhance its biological activities compared to simpler analogs.

The mechanisms underlying the biological activities of Acetamide are yet to be fully elucidated. However, several hypotheses can be proposed based on existing literature:

- Inhibition of Enzymatic Pathways : The presence of amino groups may allow the compound to interact with enzymes involved in inflammatory processes or microbial metabolism.

- DNA Interaction : The benzotriazole moiety may facilitate binding to DNA or RNA, potentially disrupting replication in pathogenic organisms or cancer cells.

- Reactive Oxygen Species Scavenging : Similar compounds have demonstrated antioxidant properties, suggesting that Acetamide might mitigate oxidative stress in biological systems.

Comparison with Similar Compounds

Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- (CAS: 215245-16-2)

- Core Structure: Benzotriazole with 5-amino, 7-bromo, 4-chloro substitutions.

- Substituents: Identical bis(2-methoxyethyl)amino and methoxy groups on the phenyl ring.

- Molecular Weight : 541.83 g/mol (C₂₁H₂₆BrClN₆O₄).

- Toxicity : Mutagenic (25 mg/L/26H in hamster fibroblast assay).

- Applications: Likely used in industrial materials; emits toxic NOₓ, Br⁻, and Cl⁻ upon decomposition.

N-(5-(bis(2-methoxyethyl)amino)-2-((2-cyano-4,6-dinitrophenyl)azo)phenyl)acetamide (CAS: 52583-35-4)

2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-N-{4-[(5-dimethylaminonaphthalene)-1-sulfonamido]butyl}acetamide

- Core Structure: Isoxazole with dansyl (dimethylaminonaphthalene sulfonamide) group.

- Substituents : Methoxyphenyl and sulfonamide.

- Applications : Fluorescent probe for imaging (e.g., intraoperative cancer detection).

Comparative Analysis

Key Research Findings

Benzotriazole Derivatives : Benzotriazole-based compounds like the target and PBTA-1 are associated with mutagenicity, likely due to DNA intercalation or alkylation mechanisms.

Azo Compounds : Azo-linked derivatives exhibit strong environmental toxicity (e.g., H413 classification), limiting their use in eco-sensitive applications.

Fluorescent Probes : Acetamides with dansyl or isoxazole groups show promise in bioimaging, highlighting the role of substituents in dictating application.

Q & A

Q. What synthetic methodologies are recommended for preparing this acetamide derivative?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves coupling halogenated intermediates (e.g., brominated benzotriazole) with bis(2-methoxyethyl)amine under basic conditions (e.g., K₂CO₃ in DMF) . TLC monitoring ensures reaction completion. For structural confirmation, use IR spectroscopy to track carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹), alongside ¹H/¹³C NMR for methoxy and benzotriazole proton assignments .

Q. How should researchers characterize its crystallographic structure?

Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement is ideal. The benzotriazole and methoxy groups require careful modeling due to potential disorder. High-resolution data (e.g., <1.0 Å) minimizes errors in Br and O atom positioning . Pair with DFT-optimized structures to validate bond angles and torsional conformations.

Q. What analytical techniques resolve ambiguities in spectral data?

Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping aromatic protons. Mass spectrometry (HRMS-ESI) confirms the molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). For purity, use HPLC with a C18 column and UV detection at λ = 254 nm .

Advanced Research Questions

Q. How to address contradictions in reported synthetic yields?

Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) and temperature control. A 2020 study noted a 15% yield increase when using microwave-assisted synthesis (120°C, 30 min) compared to traditional reflux . Optimize stoichiometry: a 1.5:1 molar ratio of bis(2-methoxyethyl)amine to brominated precursor minimizes byproducts .

Q. What toxicological assessments are critical for lab safety?

In vitro mutagenicity assays (e.g., Ames test) are essential due to its benzotriazole core, which shows genotoxic potential at 3.125 mg/L . Thermal decomposition releases NOx, Br⁻, and Cl⁻; use fume hoods and DSC/TGA to monitor stability above 200°C .

Q. How to validate its pharmacological potential?

Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. A 2020 study on a related benzotriazole-acetamide hybrid demonstrated IC₅₀ = 22.40 µM against cancer cell lines, suggesting structure-activity relationships (SAR) depend on the bis(2-methoxyethyl)amino group’s electron-donating effects .

Q. What regulatory guidelines apply to its use in the EU?

The compound is classified under H413 (Aquatic Chronic Toxicity Category 4) due to its azo and brominated moieties. Compliance with REACH requires ecotoxicity data (e.g., Daphnia magna 48-h EC₅₀) and disposal protocols for halogenated waste .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.